molecular formula C12H4Br2O3 B14657572 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-61-5

5,8-Dibromonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14657572
CAS No.: 42523-61-5
M. Wt: 355.97 g/mol
InChI Key: BISXEJKYEGYQKR-UHFFFAOYSA-N
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Description

5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a halogenated naphthofuran dione derivative characterized by bromine substituents at the 5- and 8-positions of its fused aromatic system. The bromination likely enhances electrophilicity and stability, making it a candidate for further pharmacological exploration.

Properties

CAS No.

42523-61-5

Molecular Formula

C12H4Br2O3

Molecular Weight

355.97 g/mol

IUPAC Name

5,8-dibromobenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H

InChI Key

BISXEJKYEGYQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione C₁₂H₄Br₂O₃* 372.97* Br (5,8-positions) High molecular weight; increased lipophilicity [Inferred]
4,9-Dihydroxy-1-methylnaphtho[2,3-c]furan-5,8-dione C₁₃H₈O₅ 244.20 OH (4,9-), CH₃ (1-position) Polar; hydrogen-bonding capacity
5,8-Dihydroxynaphtho[2,3-c]furan-4,9-dione C₁₂H₆O₅ 230.18 OH (5,8-positions) Moderate solubility in polar solvents
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione C₂₄H₁₄O₃ 350.37 Ph (4,9-positions) High steric bulk; π-π stacking potential
5,8-Methanonaphtho[2,3-c]furan-1,3-dione C₁₃H₈O₃ 212.20 Methano bridge (5,8-) Rigid bicyclic structure

Key Observations :

  • Halogenation vs. Hydroxylation : Bromine substituents (electron-withdrawing) reduce electron density in the aromatic system compared to hydroxyl groups (electron-donating), altering reactivity in electrophilic substitutions .
  • Crystallinity: Brominated derivatives may exhibit distinct crystal packing due to halogen bonding, as seen in related aryl naphthoquinones with mixed isomer co-crystallization .

Stability and Reactivity

  • Brominated Derivatives : Likely exhibit greater thermal and oxidative stability compared to hydroxylated analogues due to reduced susceptibility to autoxidation .
  • Reactivity in Further Functionalization : Bromine atoms serve as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse derivatives, a feature absent in hydroxylated or phenyl-substituted compounds .

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